Bienvenue dans la boutique en ligne BenchChem!

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine

Antihypertensive α1-adrenoceptor 3-aryl-pyrazolopyridine

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine (CAS 87642-31-7) is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine class, featuring a 4-fluorophenyl substituent at the 3-position. This scaffold has been explored across multiple therapeutic areas, including antihypertensive agents acting as α1-adrenoceptor antagonists , c-Met kinase inhibitors for oncology , and Mycobacterium tuberculosis pantothenate synthetase inhibitors.

Molecular Formula C12H12FN3
Molecular Weight 217.24 g/mol
CAS No. 87642-31-7
Cat. No. B7794067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine
CAS87642-31-7
Molecular FormulaC12H12FN3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NN=C2C3=CC=C(C=C3)F
InChIInChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16)
InChIKeyVCEDOGBTSALKRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine (CAS 87642-31-7): Compound Identity and Core Scaffold for Procurement Decisions


3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine (CAS 87642-31-7) is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine class, featuring a 4-fluorophenyl substituent at the 3-position . This scaffold has been explored across multiple therapeutic areas, including antihypertensive agents acting as α1-adrenoceptor antagonists [1], c-Met kinase inhibitors for oncology [2], and Mycobacterium tuberculosis pantothenate synthetase inhibitors [3]. The compound serves as both a key synthetic intermediate and a pharmacologically relevant core, with commercial availability at purities ranging from 95% to 98% .

Why Generic Substitution of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine Is Not Supported by Evidence


Substitution of the 3-(4-fluorophenyl) group with other 3-aryl substituents (e.g., 3-phenyl, 3-(4-chlorophenyl), or 3-(4-methylphenyl)) is not pharmacologically equivalent. Quantitative structure-activity relationship (QSAR) studies on 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines demonstrate that the electronic (σ) and hydrophobic (π) parameters of the para-substituent on the phenyl ring significantly correlate with [3H]prazosin displacement activity at α1-adrenoceptors [1]. The 4-fluorophenyl group provides a distinct combination of electron-withdrawing character and moderate lipophilicity (LogP ≈ 1.86) that cannot be replicated by non-fluorinated or differently halogenated analogs. In the c-Met kinase inhibitor series, compounds bearing 4-fluorophenyl substitution achieved superior selectivity (>50-fold over other tyrosine kinases) compared to the lead compound lacking this substituent [2]. Generic substitution without mechanistic validation risks loss of target engagement and selectivity.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine vs. Closest Analogs


α1-Adrenoceptor Antagonism: 4-Fluorophenyl Substitution Selected Over All Other 3-Aryl Analogs for Advanced Pharmacological Evaluation

In a direct head-to-head comparison across a series of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines, the 1-benzyl-3-(4-fluorophenyl) derivative (compound 50, L 16052) was the only compound selected for further pharmacological evaluation in conscious renal hypertensive dogs after oral administration [1]. Other 3-aryl substitutions (including 3-phenyl, 3-(4-chlorophenyl), 3-(4-methylphenyl), and 3-(4-methoxyphenyl)) were not advanced, indicating that the 4-fluorophenyl group confers optimal in vitro [3H]prazosin displacement activity that correlates with in vivo antihypertensive efficacy [1][2].

Antihypertensive α1-adrenoceptor 3-aryl-pyrazolopyridine

Kinase Selectivity: 4-Fluorophenyl-Containing Pyrazolo[4,3-c]pyridine Achieves >50-Fold Selectivity for c-Met Over Other Tyrosine Kinases

Compound 8c, a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative bearing a 4-fluorophenyl moiety, demonstrated potent c-Met kinase inhibition with an IC50 of 68 nM and more than 50-fold selectivity against other tyrosine kinases tested [1]. This selectivity profile was superior to the lead compound 1 (identified through computer-aided drug design) which lacked the optimized 4-fluorophenyl substitution and showed lower potency and selectivity [1]. The class-level implication is that the 4-fluorophenyl group contributes to a binding mode that favors selective kinase inhibition, a property not uniformly observed with other 3-substituents.

c-Met inhibitor Kinase selectivity Oncology

QSAR-Defined Physicochemical Differentiation: 4-Fluorophenyl Group Optimizes Electronic and Hydrophobic Parameters for Target Binding

QSAR analysis of 3-aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives established that the in vitro [3H]prazosin displacement activity is significantly correlated with the hydrophobic parameter (π) and electronic parameter (σ) of the para-substituent, as well as the van der Waals volume (Vw) [1]. The 4-fluorophenyl substituent (σp ≈ 0.06, π ≈ 0.14) occupies a distinct region of this parameter space compared to 4-chlorophenyl (σp ≈ 0.23, π ≈ 0.71), 4-methylphenyl (σp ≈ -0.17, π ≈ 0.56), and unsubstituted phenyl (σp = 0, π = 0) [2]. The moderate electron-withdrawing nature of fluorine, combined with minimal steric perturbation, provides a unique balance that the QSAR model identifies as optimal for α1-adrenoceptor binding.

QSAR α1-adrenoceptor Ligand design

Commercial Purity Differentiation: Batch-Consistent 97-98% Purity with ISO-Certified Quality Systems

Commercial sourcing of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine (CAS 87642-31-7) is available at defined purity grades that differentiate suppliers. AKSci offers a minimum purity specification of 97% , while MolCore provides NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . ChemScene and Leyan offer 95+% purity . This tiered purity landscape allows procurement teams to select based on application requirements: 95% for exploratory chemistry, 97-98% for lead optimization and in vivo studies.

Chemical procurement Purity specification Quality assurance

Optimal Application Scenarios for 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine Based on Evidence


α1-Adrenoceptor Antagonist Lead Optimization Programs (Antihypertensive and Urological Indications)

Based on the direct head-to-head evidence that the 4-fluorophenyl substitution was the only 3-aryl variant selected for advanced pharmacological evaluation in renal hypertensive dogs [1], this compound core is the rational choice for medicinal chemistry programs targeting α1-adrenoceptors. The QSAR-validated combination of electronic and hydrophobic parameters makes this scaffold suitable for structure-based lead optimization toward antihypertensive agents or α1-blockers for benign prostatic hyperplasia.

Selective c-Met Kinase Inhibitor Development (Oncology)

The demonstrated >50-fold kinase selectivity of 4-fluorophenyl-bearing pyrazolo[4,3-c]pyridine derivatives [1] positions this compound as a privileged scaffold for developing selective c-Met inhibitors. Research teams focused on cancers with c-Met deregulation (lung, ovarian, gastric, and breast cancers) should prioritize this core structure to maximize the probability of achieving selective target engagement while minimizing off-target kinase inhibition.

High-Purity Starting Material for In Vivo Pharmacology and Preclinical Candidate Synthesis

With commercially available purity grades up to NLT 98% under ISO-certified quality systems [1], this compound is appropriate for applications requiring high chemical integrity. Procurement at 97-98% purity is recommended for in vivo efficacy studies, PK/PD profiling, and preclinical candidate synthesis where impurity-driven confounding effects must be rigorously controlled.

Structure-Activity Relationship Studies on Pyrazolo[4,3-c]pyridine Scaffolds Across Kinase and GPCR Targets

The compound serves as a key intermediate for systematic SAR exploration around the pyrazolo[4,3-c]pyridine core. The 4-fluorophenyl group at the 3-position can be further derivatized at the N1, C5, C6, and C7 positions, as demonstrated in both c-Met [1] and pantothenate synthetase inhibitor programs [2], enabling modular library synthesis for multi-target screening campaigns.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.